N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O6S/c1-23-9-4-3-8(7-10(9)24-2)14-17-18-15(25-14)16-13(20)11-5-6-12(26-11)19(21)22/h3-7H,1-2H3,(H,16,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOTGMLZFELHXDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(S3)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide typically involves multiple steps. One common method includes the cyclization of hydrazides with carboxylic acids or their derivatives to form the oxadiazole ring. The reaction conditions often require the use of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Cyclization: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), dimethylformamide (DMF)
Cyclization: Phosphorus oxychloride (POCl3), thionyl chloride (SOCl2)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Exhibits antimicrobial and antiproliferative activities, making it a candidate for the development of new antibiotics and anticancer agents.
Medicine: Potential therapeutic agent for the treatment of various diseases, including cancer and bacterial infections.
Mechanism of Action
The mechanism of action of N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and cell division, thereby exhibiting antiproliferative effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Differences
- Heterocycle Impact : The oxadiazole core in the target compound may enhance metabolic stability compared to thiazole derivatives, as oxadiazoles are less prone to enzymatic degradation .
Physicochemical Properties
*Estimated based on structural analogs.
- The 3,4-dimethoxy substitution increases molecular weight and polarity compared to mono-substituted analogs, which may improve solubility but reduce membrane permeability .
Biological Activity
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide is a compound of interest due to its potential biological activities. The structural features of this compound suggest various mechanisms of action that could be explored for therapeutic applications, particularly in oncology and infectious diseases.
Chemical Structure and Properties
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C15H12N4O7 |
| Molecular Weight | 360.28 g/mol |
| CAS Number | 1060214-71-2 |
| Melting Point | Not available |
| Solubility | Variable based on solvent |
The biological activity of this compound is hypothesized to involve multiple pathways:
- Enzyme Inhibition : Compounds with oxadiazole rings have been reported to inhibit various enzymes, potentially affecting signal transduction pathways.
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting that this compound may also exhibit activity against bacterial strains.
- Anticancer Properties : The presence of nitro groups in the structure may enhance reactivity towards biological targets involved in cancer progression.
Anticancer Activity
Recent studies have shown that compounds with similar structures can induce apoptosis in cancer cells. For instance, a study on oxadiazole derivatives indicated significant cytotoxic effects against various cancer cell lines (e.g., MCF-7 and HeLa) with IC50 values in the micromolar range. The proposed mechanism involved the activation of caspase pathways leading to programmed cell death.
Antimicrobial Effects
Research on related compounds suggests potential antibacterial activity against Gram-positive and Gram-negative bacteria. In vitro assays demonstrated that certain derivatives showed more than 80% inhibition of bacterial growth at concentrations as low as 10 µg/mL.
Case Studies
- Cytotoxicity Assay : A study assessed the cytotoxic effects of various oxadiazole derivatives including this compound on human cancer cell lines. Results indicated that the compound significantly reduced cell viability in a dose-dependent manner.
- Antimicrobial Testing : Another investigation focused on the antibacterial properties of the compound against E. coli and S. aureus. The results revealed a minimum inhibitory concentration (MIC) of 15 µg/mL for both bacterial strains.
Pharmacokinetics and Toxicity
The pharmacokinetic profile of this compound is still under investigation. Preliminary studies suggest that the compound has favorable absorption characteristics and moderate metabolic stability. Toxicity studies indicate low acute toxicity levels in mammalian models, supporting its potential as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
